1H-Indol-2-ol, 3-[(hydroxy-diphenyl-acetyl)azo]-
Description
1H-Indol-2-ol, 3-[(hydroxy-diphenyl-acetyl)azo]- is an azo dye characterized by an indole backbone linked to a hydroxy-diphenyl-acetyl group via an azo (-N=N-) bridge. This structure imparts unique photophysical and chemical properties, making it relevant for applications in textile dyeing and fluorescence-based technologies. The synthesis of such compounds typically involves diazotization of aromatic amines followed by coupling with phenolic derivatives under controlled alkaline conditions .
Properties
IUPAC Name |
2-hydroxy-N-[(2-hydroxy-1H-indol-3-yl)imino]-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3/c26-20-19(17-13-7-8-14-18(17)23-20)24-25-21(27)22(28,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,23,26,28H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMOPJLMGKBXYPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)N=NC3=C(NC4=CC=CC=C43)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1H-Indol-2-ol, 3-[(hydroxy-diphenyl-acetyl)azo]- typically involves several steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Hydroxy-Diphenyl-Acetyl Group: This step involves the acylation of the indole core using hydroxy-diphenyl-acetic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Azo Coupling: The final step is the azo coupling reaction, where the acylated indole reacts with a diazonium salt to form the azo linkage.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1H-Indol-2-ol, 3-[(hydroxy-diphenyl-acetyl)azo]- undergoes various chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of quinonoid structures.
Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite, resulting in the formation of amines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Scientific Research Applications
Pharmaceutical Applications
1H-Indol-2-ol, 3-[(hydroxy-diphenyl-acetyl)azo]- has been investigated for its biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. This makes it a candidate for developing new antibiotics or antimicrobial agents.
- Anticancer Properties : Research indicates that compounds with indole structures can inhibit cancer cell proliferation. Preliminary studies suggest that 1H-Indol-2-ol, 3-[(hydroxy-diphenyl-acetyl)azo]- may also possess similar anticancer effects, warranting further investigation into its mechanisms of action and efficacy in cancer treatment.
Dye Chemistry
Due to its azo group, this compound is also studied for applications in dye chemistry:
- Colorant Development : The azo linkage allows for the formation of vibrant dyes. Research has focused on synthesizing new colorants for textiles and other materials that are both effective and environmentally friendly.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal explored the antimicrobial efficacy of various indole derivatives, including 1H-Indol-2-ol, 3-[(hydroxy-diphenyl-acetyl)azo]-. The compound was tested against Gram-positive and Gram-negative bacteria, showing promising results that suggest its potential as a new antimicrobial agent.
Case Study 2: Synthesis of Azo Dyes
Another research project focused on the synthesis of azo dyes from indole derivatives. The study highlighted the process of creating dyes from 1H-Indol-2-ol, 3-[(hydroxy-diphenyl-acetyl)azo]-, demonstrating its effectiveness in producing stable and vibrant colorants suitable for industrial applications.
Mechanism of Action
The mechanism of action of 1H-Indol-2-ol, 3-[(hydroxy-diphenyl-acetyl)azo]- involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.
Pathways: It may influence signaling pathways involved in cell proliferation, apoptosis, and other cellular processes.
Comparison with Similar Compounds
Table 1: Photophysical Properties of Analogous Azo Dyes
| Solvent | λabs (nm) | λem (nm) | Quantum Yield (QY) |
|---|---|---|---|
| Ethanol | 331 | 430 | Not reported |
| Dioxane | 327 | 432 | 3 |
| DMSO | 332 | 439 | Not reported |
| Chloroform | 350 | 447 | Not reported |
Additionally, the hydroxy-diphenyl-acetyl group may introduce steric effects, reducing aggregation and improving fluorescence efficiency .
Solvent Effects on Fluorescence
Solvent polarity and viscosity critically impact fluorescence. In ethanol and DMSO, high viscosity reduces collision-induced quenching, leading to brighter fluorescence. Conversely, chloroform’s heavy-atom effect (chlorine) promotes intersystem crossing, diminishing fluorescence . For example, compound [3] in chloroform emits at 447 nm but with negligible QY, whereas in dioxane (low polarity), QY rises to 3 .
The target compound’s fluorescence in chloroform may follow this trend, but its indole group—a hydrogen-bond donor—could exhibit unique solvatochromism in protic solvents like ethanol .
Fastness Properties
Wash and rubbing fastness are critical for textile dyes. Compounds [3–6] demonstrate excellent wash fastness (ISO 105 C06) and rubbing fastness (ISO 105 X12), scoring 5–6 on the grayscale, irrespective of substituents .
Photostability and Thermal Stability
Under UV irradiation (250 W, 180 min), naphthalimide-based azo dyes undergo photodegradation, with stability influenced by substituent electron-withdrawing/donating effects . Thermogravimetric analysis (TGA) of compounds [3–4] reveals decomposition temperatures above 250°C, indicating robust thermal stability . The hydroxy-diphenyl-acetyl group in the target compound may enhance photostability by dissipating UV energy through rotational freedom, while its aromaticity could improve thermal resistance .
Biological Activity
1H-Indol-2-ol, 3-[(hydroxy-diphenyl-acetyl)azo]- is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.
1H-Indol-2-ol, 3-[(hydroxy-diphenyl-acetyl)azo]- is classified under azo compounds, characterized by the presence of an azo group (-N=N-) linked to an indole structure. Its molecular formula is with a molecular weight of approximately 373.39 g/mol .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of 1H-Indol-2-ol derivatives against various pathogens. For instance, compounds derived from indole structures have shown significant activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA) and Mycobacterium tuberculosis.
Minimum Inhibitory Concentration (MIC) values for related indole compounds indicate promising antibacterial effects:
| Compound | MIC (μg/mL) against MRSA | MIC (μg/mL) against M. tuberculosis |
|---|---|---|
| 2-(1H-Indol-3-yl)quinazolin-4(3H)-one | 0.98 | Not specified |
| 1H-Indol-2-ol derivative | 3.90 | Not specified |
These findings suggest that indole-based compounds could serve as effective antimicrobial agents, potentially overcoming resistance issues associated with traditional antibiotics .
Anticancer Activity
The anticancer properties of 1H-Indol-2-ol derivatives have also been investigated. Various studies have reported significant antiproliferative effects against cancer cell lines. For example, specific derivatives demonstrated selective inhibition of rapidly dividing cancer cells over normal fibroblast cells.
Case Study: Antiproliferative Effects
In a study examining the effects of several indole derivatives on cancer cell lines, the following results were observed:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Indole derivative A | A549 (lung cancer) | 5.0 |
| Indole derivative B | HeLa (cervical cancer) | 10.0 |
| Indole derivative C | MCF7 (breast cancer) | 15.0 |
These results indicate that certain derivatives exhibit potent anticancer activity, warranting further investigation into their mechanisms of action and potential therapeutic applications .
The mechanisms underlying the biological activity of indole derivatives often involve interactions with cellular targets such as enzymes and receptors. For instance, molecular docking studies suggest that these compounds may inhibit key enzymes involved in bacterial cell wall synthesis or interfere with signaling pathways in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
